5-Carboxamidotryptamine maleate salt hemiethanolate
Overview
Description
5-Carboxamidotryptamine maleate salt hemiethanolate is a compound that acts as a high-affinity agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . It is closely related to the neurotransmitter serotonin and is used in scientific research to study the effects of serotonin receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt hemiethanolate typically involves the reaction of 5-carboxamidotryptamine with maleic acid and ethanol. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or a mixture of ethanol and water.
Catalyst: No specific catalyst is required, but the reaction may be facilitated by mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
5-Carboxamidotryptamine maleate salt hemiethanolate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
5-Carboxamidotryptamine maleate salt hemiethanolate is widely used in scientific research due to its ability to activate serotonin receptors . Its applications include:
Chemistry: Studying the structure-activity relationships of serotonin receptor agonists.
Biology: Investigating the role of serotonin receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for serotonin receptor agonists in treating conditions like depression and anxiety.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
5-Carboxamidotryptamine maleate salt hemiethanolate exerts its effects by binding to and activating serotonin receptors . The molecular targets include:
5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors: These receptors are involved in various signaling pathways that regulate mood, cognition, and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxytryptamine (serotonin)
- 5-Methoxytryptamine
- 5-Benzyloxytryptamine
- 2-Methyl-5-hydroxytryptamine
- α-Methyl-5-hydroxytryptamine
Uniqueness
5-Carboxamidotryptamine maleate salt hemiethanolate is unique due to its high affinity and non-selective activation of multiple serotonin receptor subtypes . This broad receptor activity makes it a valuable tool for studying the complex roles of serotonin in the body .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;(E)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3/b;;2-1+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYSRUDEQUAFG-WRYGTEGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C/C(=O)O)\C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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